molecular formula C16H19N3O3 B13397437 Tryptophylproline

Tryptophylproline

Cat. No.: B13397437
M. Wt: 301.34 g/mol
InChI Key: DXYQIGZZWYBXSD-UHFFFAOYSA-N
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Description

Tryptophylproline is a dipeptide composed of the amino acids tryptophan and proline. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides, including this compound, are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tryptophylproline typically involves the condensation of tryptophan and proline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.

Chemical Reactions Analysis

Types of Reactions

Tryptophylproline can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of the peptide bond can yield amino alcohols.

Scientific Research Applications

Tryptophylproline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tryptophylproline involves its interaction with specific molecular targets and pathways. For example, proline-rich antimicrobial peptides interact with the 70S ribosome and disrupt protein synthesis. Additionally, tryptophan-rich peptides can form hydrogen bonds with membrane bilayer components, leading to cell lysis .

Comparison with Similar Compounds

Similar Compounds

    Tryptophylglycine: Another dipeptide composed of tryptophan and glycine.

    Prolyltryptophan: A dipeptide with the reverse sequence of tryptophylproline.

    Tryptophylalanine: A dipeptide composed of tryptophan and alanine.

Uniqueness

This compound is unique due to its specific combination of tryptophan and proline, which imparts distinct physiological and biochemical properties. The presence of the indole ring in tryptophan and the cyclic structure of proline contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-12(15(20)19-7-3-6-14(19)16(21)22)8-10-9-18-13-5-2-1-4-11(10)13/h1-2,4-5,9,12,14,18H,3,6-8,17H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYQIGZZWYBXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tryptophyl-Proline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029091
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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